molecular formula C12H16ClN4O6- B081634 Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride CAS No. 14401-10-6

Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride

Cat. No. B081634
CAS RN: 14401-10-6
M. Wt: 348.74 g/mol
InChI Key: VDVXDUOPLKVMMM-FVGYRXGTSA-N
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Description

Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride, or DNPL, is a synthetic compound that is widely used in scientific research due to its ability to bind with proteins and other molecules. It is a form of lysine, an essential amino acid, and is related to other compounds in the 2,4-dinitrophenyl family. DNPL is a versatile compound and has been used in a variety of research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Detection and Identification

Nε-(2,4-Dinitrophenyl)-L-lysine hydrochloride has been utilized in the detection and identification of specific compounds in biological samples. For instance, Nε-monomethyllysine was identified in various rat samples (serum, urine, brain, and liver) after treatment with L-deprenyl, using a procedure that involved reaction with Fmoc chloride and analysis using high-performance liquid chromatography-mass spectrometry (HPLC-MS). This process is crucial for tracing the transfer of radiolabelled methyl groups to the Nε-amino group of endogenous lysine, highlighting the significance of Nε-(2,4-Dinitrophenyl)-L-lysine hydrochloride in metabolic studies (Kalasz et al., 2005).

Immunogenicity Studies

The compound has been instrumental in immunogenicity studies, providing insights into the immune responses to various conjugates. A study revealed a rank order of immunogenicity of dinitrophenyl (DNP) conjugates of basic homopolyamino acids in guinea pigs, indicating the potential of Nε-(2,4-Dinitrophenyl)-L-lysine hydrochloride in understanding antigen-processing and immune responses (Levine, 1969).

Advanced Glycation End Products (AGEs) Research

Nε-(2,4-Dinitrophenyl)-L-lysine hydrochloride is also used in the study of advanced glycation end products (AGEs), which are pivotal in understanding various diseases, including diabetes and cardiovascular diseases. Research has shown that the serum levels of AGEs and the glycoxidation product Nε-(carboxymethyl)lysine (CML) are increased in patients with type 2 diabetes and coronary heart disease. This is significant for understanding the role of non-CML AGEs in the development of macrovascular diseases in diabetes patients (Kilhovd et al., 1999).

Drug-Protein Interaction Studies

The compound is significant in studies related to drug-protein interactions. For example, it was used to investigate the disposition of albumin conjugated with 3H-dinitrophenyl groups (3H-DNP) in rats. The findings from such studies are crucial for understanding the metabolic fate of drug-protein conjugates formed in vivo, especially the role of lysosomal hydrolysis and N-acetylation in the metabolic pathways (Kitteringham et al., 1985).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride plays a crucial role in biochemical reactions, particularly in the study of protein carbonylation. This compound interacts with various enzymes and proteins, including lysine residues in proteins, forming stable adducts. These interactions are essential for studying protein modifications and understanding the mechanisms of oxidative stress . The compound’s ability to form covalent bonds with lysine residues makes it a valuable tool for identifying and quantifying protein carbonyls in biological samples.

Cellular Effects

This compound influences various cellular processes by modifying lysine residues on proteins. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the function of enzymes involved in metabolic pathways, leading to changes in cellular energy production and redox balance . Additionally, it can impact the regulation of gene expression by modifying histones and other nuclear proteins, thereby influencing chromatin structure and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with lysine residues on proteins. This interaction can inhibit or activate enzymes by modifying their active sites or altering their structural conformation . The compound’s binding to lysine residues can also lead to changes in protein-protein interactions and the formation of protein aggregates, which are often observed in conditions of oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over prolonged periods due to potential degradation . Long-term studies have shown that the compound can induce persistent modifications in proteins, leading to sustained changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can induce mild modifications in proteins without causing significant toxicity . At higher doses, it can lead to extensive protein carbonylation, resulting in cellular dysfunction and oxidative damage. Toxic effects, such as liver and kidney damage, have been observed at high doses, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein modification and oxidative stress. The compound interacts with enzymes such as lysine acetyltransferases and deacetylases, affecting the acetylation status of proteins . These interactions can influence metabolic flux and the levels of various metabolites, thereby impacting cellular energy balance and redox homeostasis.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and subsequently distributed to various cellular compartments . Its localization within cells can affect its reactivity and the extent of protein modification.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, often accumulating in the cytoplasm and nucleus. The compound’s activity and function can be influenced by its localization, with nuclear accumulation affecting gene expression and chromatin structure . Post-translational modifications, such as phosphorylation, can also direct the compound to specific cellular compartments, enhancing its functional specificity.

properties

IUPAC Name

(2S)-2-amino-6-(2,4-dinitroanilino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O6.ClH/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22;/h4-5,7,9,14H,1-3,6,13H2,(H,17,18);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVXDUOPLKVMMM-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14401-10-6
Record name L-Lysine, N6-(2,4-dinitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14401-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

348.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14455-27-7, 14401-10-6
Record name N6-(2,4-Dinitrophenyl)-L-lysine hydrochlodride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14455-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-(2,4-dinitrophenyl)-L-lysine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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